molecular formula C10H12ClNO2 B497396 4-chloro-N-(2-methoxyethyl)benzamide CAS No. 103505-20-0

4-chloro-N-(2-methoxyethyl)benzamide

Cat. No.: B497396
CAS No.: 103505-20-0
M. Wt: 213.66g/mol
InChI Key: JCODKHOXBOVFBO-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxyethyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to the amide nitrogen. This compound is structurally designed to balance lipophilicity (via the chloro substituent) and hydrophilicity (via the methoxyethyl chain), making it relevant for pharmaceutical and materials science applications. Its synthesis typically involves amidation reactions between 4-chlorobenzoyl chloride and 2-methoxyethylamine under controlled conditions .

Properties

CAS No.

103505-20-0

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66g/mol

IUPAC Name

4-chloro-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C10H12ClNO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

JCODKHOXBOVFBO-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Key Properties/Applications References
4-Chloro-N-(2-methoxyethyl)benzamide -Cl (para), -N-(2-methoxyethyl) Intermediate for drug synthesis
2-Chloro-N-(4-methoxyphenyl)benzamide -Cl (ortho), -N-(4-methoxyphenyl) Orthogonal aromatic rings; crystallography studies
4-Chloro-N-(3-chlorophenyl)benzamide -Cl (para), -N-(3-chlorophenyl) Theoretical/XRD structural agreement
4-Chloro-N-(4-methylphenyl)sulfonyl-N-propyl benzamide -N-sulfonyl, -N-propyl Sulfonamide-based synthesis
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide -Cl (meta), -OH, -N-(4-nitrophenyl) Antimicrobial activity against D. piger

Key Observations :

  • Substituent Position : The para-chloro group in the target compound enhances electronic effects compared to ortho-substituted analogues (e.g., ), influencing solubility and reactivity .
  • Amide Nitrogen Modifications : The 2-methoxyethyl group provides flexibility and moderate polarity, contrasting with bulkier sulfonyl or aryl groups (e.g., ), which may reduce membrane permeability .

Key Observations :

  • The target compound lacks direct biological activity in cited studies but serves as a precursor for bioactive molecules (e.g., Bezafibrate derivatives) .
  • Antimicrobial and receptor-antagonist activities are strongly influenced by electron-withdrawing groups (e.g., nitro, sulfonyl) and hydrogen-bonding motifs .

Key Observations :

  • The target compound’s synthesis is straightforward compared to multi-step routes for sulfonamide or mixed anhydride derivatives .
  • Temperature-sensitive reactions (e.g., ) achieve chemoselectivity but require stricter controls than standard amidations .

Physicochemical Properties

Table 4: Physical and Crystallographic Data

Compound Name Crystallinity/Solubility Dihedral Angles (°) References
This compound Moderate solubility in polar solvents Flexible methoxyethyl chain reduces packing
2-Chloro-N-(4-methoxyphenyl)benzamide High crystallinity 79.20 (between aromatic rings)
4-Chloro-N-(3-chlorophenyl)benzamide Matches theoretical/XRD data Bond lengths within 0.01 Å of DFT

Key Observations :

  • The methoxyethyl group in the target compound disrupts crystallinity compared to rigid analogues (e.g., ), enhancing solubility but complicating crystallization .
  • Theoretical modeling (e.g., ) validates structural parameters for chlorophenyl derivatives, aiding in property prediction .

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